![molecular formula C22H16ClN3O B4883700 3-(4-chlorophenyl)-N,1-diphenyl-1H-pyrazole-4-carboxamide](/img/structure/B4883700.png)
3-(4-chlorophenyl)-N,1-diphenyl-1H-pyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-chlorophenyl)-N,1-diphenyl-1H-pyrazole-4-carboxamide is a chemical compound with the molecular formula C22H16ClN3O. This compound is also known as CL-316243 and is a selective agonist of the beta-3 adrenergic receptor. It has been extensively studied for its potential use in treating obesity, diabetes, and other metabolic disorders.
Wirkmechanismus
The mechanism of action of 3-(4-chlorophenyl)-N,1-diphenyl-1H-pyrazole-4-carboxamide is through the activation of the beta-3 adrenergic receptor. This receptor is primarily found in adipose tissue and is involved in the regulation of lipolysis and thermogenesis. Activation of this receptor leads to the breakdown of stored fat and an increase in energy expenditure.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(4-chlorophenyl)-N,1-diphenyl-1H-pyrazole-4-carboxamide include increased lipolysis, increased energy expenditure, improved glucose tolerance, and insulin sensitivity. It has also been shown to reduce inflammation and oxidative stress in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-(4-chlorophenyl)-N,1-diphenyl-1H-pyrazole-4-carboxamide in lab experiments include its selectivity for the beta-3 adrenergic receptor and its well-established mechanism of action. However, its limitations include its potential for off-target effects and the need for careful dosing to avoid toxicity.
Zukünftige Richtungen
For research on 3-(4-chlorophenyl)-N,1-diphenyl-1H-pyrazole-4-carboxamide include further studies on its potential use in treating metabolic disorders such as obesity and diabetes. This compound may also have potential applications in the treatment of neurodegenerative diseases and cancer. Further research is needed to fully understand the mechanisms of action and potential side effects of this compound.
Synthesemethoden
The synthesis of 3-(4-chlorophenyl)-N,1-diphenyl-1H-pyrazole-4-carboxamide involves several steps. The starting material is 4-chlorobenzaldehyde, which is reacted with hydrazine to form 4-chlorophenylhydrazine. This intermediate is then reacted with benzophenone to form 1,3-diphenyl-1H-pyrazole. Finally, the carboxylic acid derivative of this compound is prepared by reacting it with chloroacetyl chloride.
Wissenschaftliche Forschungsanwendungen
3-(4-chlorophenyl)-N,1-diphenyl-1H-pyrazole-4-carboxamide has been extensively studied for its potential use in treating obesity, diabetes, and other metabolic disorders. It has been shown to increase energy expenditure and reduce body weight in animal models. It also improves glucose tolerance and insulin sensitivity, making it a promising candidate for the treatment of type 2 diabetes.
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)-N,1-diphenylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O/c23-17-13-11-16(12-14-17)21-20(22(27)24-18-7-3-1-4-8-18)15-26(25-21)19-9-5-2-6-10-19/h1-15H,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRCVINFJSKFBDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CN(N=C2C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorophenyl)-N,1-diphenyl-1H-pyrazole-4-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.